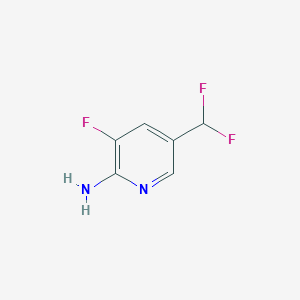

5-(Difluoromethyl)-3-fluoropyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Difluoromethyl)-3-fluoropyridin-2-amine is a fluorinated pyridine derivative that has garnered significant interest in the field of medicinal chemistry. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable compound for various applications, particularly in drug discovery and development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-3-fluoropyridin-2-amine typically involves the introduction of difluoromethyl and fluorine groups onto a pyridine ring. One common method is the difluoromethylation of a pyridine derivative using difluoromethylating agents such as ClCF₂H. This reaction can be catalyzed by transition metals like nickel or copper under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-(Difluoromethyl)-3-fluoropyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cross-Coupling Reactions: It can participate in cross-coupling reactions to form complex molecules.

Common Reagents and Conditions

Difluoromethylating Agents: ClCF₂H is commonly used for introducing the difluoromethyl group.

Catalysts: Transition metals like nickel and copper are often employed as catalysts.

Solvents: Reactions are typically carried out in solvents like acetonitrile or dichloromethane.

Major Products

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral Activity

5-(Difluoromethyl)-3-fluoropyridin-2-amine has been identified as a potential antiviral agent. It is incorporated into small molecules that target specific proteins involved in viral replication. Initial screenings suggest that compounds containing this moiety exhibit activity against certain viruses, indicating its potential for further development as antiviral drugs.

Kinase Inhibition

This compound has shown significant biological activity as an inhibitor of specific kinases, particularly Adapter Protein-2 Associated Kinase 1 (AAK1). AAK1 is crucial in cellular signaling pathways, and its inhibition may lead to therapeutic applications in treating diseases such as cancer and viral infections.

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | Potential Application |

|---|---|---|

| Antiviral | Viral replication proteins | Antiviral drug development |

| Kinase inhibition | AAK1 | Cancer and viral infection treatment |

Organic Synthesis

Precursor for Heterocycles

this compound serves as a precursor in the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines. These heterocycles have demonstrated diverse biological activities such as antibacterial, cytotoxic, antifungal, and antitumor properties. The compound undergoes cyclocondensation reactions with unsymmetrical 1,3-dicarbonyl compounds to yield these valuable structures.

Fluorination Chemistry

In fluorine chemistry, this compound plays a crucial role in developing novel reagents for introducing fluorine atoms into organic molecules. It participates in various fluorination reactions—electrophilic, nucleophilic, and radical processes—facilitating the transfer of difluoromethyl groups to target molecules. This capability enhances the accessibility of fluorinated compounds relevant to pharmaceuticals and agrochemicals.

Case Studies

Case Study 1: Antiviral Development

A study evaluated the antiviral efficacy of derivatives containing this compound against influenza virus strains. The results indicated a significant reduction in viral load in treated cells compared to controls, highlighting the compound's potential as a lead structure for antiviral drug development.

Case Study 2: Kinase Inhibition Profiling

Research focused on the interaction of this compound with various kinases using binding affinity studies. The compound exhibited selective inhibition of AAK1 with an IC50 value indicating strong binding affinity. This selectivity suggests its utility in designing targeted therapies for diseases driven by aberrant kinase activity.

Mecanismo De Acción

The mechanism of action of 5-(Difluoromethyl)-3-fluoropyridin-2-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to potent biological effects. The compound can inhibit enzyme activity by forming strong interactions with active site residues, thereby modulating biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

Difluoromethyl Phenyl Sulfide: Another compound with a difluoromethyl group, known for its lipophilic properties.

Trifluoromethylated Compounds: These compounds, such as trifluoromethyl benzene, share similar fluorinated characteristics but differ in their specific applications and properties.

Uniqueness

5-(Difluoromethyl)-3-fluoropyridin-2-amine stands out due to its unique combination of difluoromethyl and fluorine groups on a pyridine ring. This structural arrangement imparts distinct physicochemical properties, making it a valuable compound for diverse scientific and industrial applications .

Actividad Biológica

5-(Difluoromethyl)-3-fluoropyridin-2-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound has the molecular formula C7H6F3N and a molecular weight of approximately 162.11 g/mol. It features a pyridine ring substituted with both difluoromethyl and fluorine groups, contributing to its reactivity and biological profile. The CAS number for this compound is 1804438-73-0.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been identified as a potential inhibitor of specific kinases involved in viral replication processes. Initial screenings show that derivatives of this compound can interfere with viral life cycles, suggesting its potential as an antiviral drug candidate.

Kinase Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of Adapter Protein-2 Associated Kinase 1 (AAK1). AAK1 is crucial in cellular signaling pathways, and its inhibition may lead to therapeutic applications in treating diseases such as cancer and viral infections. Studies have demonstrated that this compound binds effectively to AAK1, modulating cellular responses.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions typical of amines, including nucleophilic substitutions. Its difluoromethyl group enhances its interaction with biological targets, increasing potency and selectivity .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antiviral Screening : In vitro studies demonstrated that compounds containing the difluoromethyl group showed promising activity against specific viral strains, supporting further investigation into their mechanism of action.

- Kinase Interaction Studies : Binding affinity assays revealed that this compound exhibits a strong affinity for AAK1, indicating its potential as a selective inhibitor.

- Synthesis of Heterocyclic Compounds : This compound serves as a precursor in the synthesis of various heterocyclic structures, which have been found to possess antibacterial, cytotoxic, antifungal, and antitumor activities. This versatility makes it valuable for pharmaceutical applications.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine | 1227514-27-3 | 0.97 |

| 3,5-Difluoro-4-methylpyridin-2-amine | 1314514-97-0 | 0.86 |

| 4-(Difluoromethyl)pyridin-2-amine | 1346536-47-7 | 0.81 |

| 2-Amino-4-(trifluoromethyl)pyridine | 106447-97-6 | 0.79 |

| 3-Fluoro-5-methylpyridin-2-amine | 1211590-31-6 | 0.77 |

This table illustrates how the specific combination of difluoromethyl and fluorine substituents on the pyridine ring enhances the biological activity of this compound compared to others.

Propiedades

IUPAC Name |

5-(difluoromethyl)-3-fluoropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPZKJSTNLCVQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)N)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.